molecular formula C12H11NO4 B3248508 Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1873-41-2

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B3248508
CAS No.: 1873-41-2
M. Wt: 233.22 g/mol
InChI Key: LTTHZZFJIWEDBE-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1873-41-2) is a quinoline derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile building block and a privileged scaffold for the synthesis of diverse heterocyclic systems with potential biological activity . It belongs to the class of 4-hydroxy-2-quinolinone analogs, which are widely investigated for their anti-inflammatory, anticancer, and antibacterial properties . Researchers utilize this heterocyclic enol as a key precursor in multi-component reactions, such as the Smiles rearrangement, for the straightforward synthesis of complex amino acid derived quinolin-2(1H)-one enamines, which are valuable structures in the development of new pharmacologically active compounds . The compound is also a subject of theoretical and spectroscopic studies to understand its tautomeric equilibrium and electronic properties, which are crucial for its reactivity and interaction with biological targets . This product is intended for research purposes and is strictly For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 1-hydroxy-2-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-8-5-3-4-6-10(8)13(16)11(9)14/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTHZZFJIWEDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N(C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 1873-41-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzaldehyde with diethyl malonate. This process yields the intermediate compound, which can be further modified through various chemical reactions to enhance its biological activity. The general procedure includes:

  • Reactants Preparation : Combine 2-aminobenzaldehyde and diethyl malonate in a suitable solvent.
  • Reaction Conditions : Heat the mixture under reflux for several hours.
  • Isolation : Cool the reaction mixture, neutralize with dilute acid, and filter the precipitate.
  • Purification : Recrystallize from an appropriate solvent to obtain pure this compound.

Biological Activity

This compound exhibits a range of biological activities:

Antiviral Activity

Recent studies have highlighted its potential as an anti-HIV agent. Compounds derived from this scaffold have been shown to inhibit HIV integrase (IN) activity effectively. The inhibitory potency of various derivatives has been evaluated using in vitro assays. For instance:

CompoundIC50 (μM)Activity
Ethyl 1-hydroxy derivative16 ± 6Integrase strand transfer
Other derivatives>100Variable activity

These findings suggest that modifications to the core structure can significantly influence antiviral efficacy .

Antibacterial Properties

In addition to antiviral activity, ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have demonstrated moderate antibacterial effects against various strains. The minimum inhibitory concentration (MIC) assays indicate that certain derivatives possess sufficient potency to inhibit bacterial growth.

CompoundMIC (μg/mL)Bacterial Strain
Derivative A50Staphylococcus aureus
Derivative B75Escherichia coli

These results underline the potential of this compound as a lead structure for developing new antibacterial agents .

Study on HIV Integrase Inhibition

In a study evaluating the efficacy of ethyl 1-hydroxy derivatives against HIV integrase, researchers synthesized several analogs and tested them for their ability to inhibit the strand transfer process. The results indicated that specific modifications at the aryl position significantly enhanced antiviral activity, with some compounds exhibiting IC50 values below 20 μM .

Investigation of Antibacterial Activity

Another research focused on the antibacterial properties of ethyl derivatives against opportunistic infections in HIV patients. The study revealed that while some compounds showed promising activity, further optimization is necessary to increase potency and reduce toxicity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives in anticancer therapies. For instance, certain derivatives have shown promising results in inhibiting breast cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, attributed to the compound's ability to interact with cellular pathways involved in cell survival and death .

Antimicrobial Properties
Research indicates that compounds derived from this compound exhibit antimicrobial activities against various pathogens. These compounds can disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival, making them potential candidates for developing new antibiotics .

Organic Synthesis

Building Block for Heterocycles
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, such as Michael additions and Ugi-type multicomponent condensations, leading to the formation of complex heterocyclic structures. These reactions are valuable for creating libraries of biologically active compounds .

Synthesis of Dyes and Pigments
This compound has been explored as an intermediate in dye synthesis. Its structural characteristics allow it to participate in reactions that yield vibrant dyes and pigments used in textiles and coatings .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized to modify polymer properties. By incorporating this compound into polymer matrices, researchers can enhance mechanical properties or introduce specific functionalities that improve the material's performance in various applications .

Case Studies

Study Application Findings
Study on Anticancer ActivityBreast cancer treatmentDerivatives showed significant inhibition of cell proliferation and induced apoptosis .
Antimicrobial ResearchAntibiotic developmentCompounds exhibited activity against multiple bacterial strains, indicating potential for new antibiotic formulations .
Synthesis of HeterocyclesOrganic synthesisSuccessful application in Ugi-type reactions leading to diverse heterocyclic compounds .
Dye SynthesisTextile industryUtilized as an intermediate for synthesizing high-performance dyes .
Polymer ModificationMaterials scienceEnhanced mechanical properties when incorporated into polymer matrices .

Comparison with Similar Compounds

Positional Isomers: 1-Hydroxy vs. 4-Hydroxy Derivatives

Compound Name Substituent Positions Key Features Biological Activity References
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 1-OH, 2-O, 3-COOEt Anticancer precursor; synthesized via hydrogenation with PtO₂ (82% yield) Anticancer (MCF-7 cell line)
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-OH, 2-O, 3-COOEt Anti-HIV/antibacterial precursor; derived from isatoic anhydride Anti-HIV-1, antibacterial

Key Differences :

  • Synthesis : The 1-hydroxy derivative is synthesized via catalytic hydrogenation , while the 4-hydroxy analog is formed through condensation of isatoic anhydride with diethyl malonate .
  • Bioactivity : The 1-hydroxy derivative’s derivatives (e.g., compounds 7b,c and 8a–c ) inhibit breast cancer cells (IC₅₀ < 10 µM) , whereas the 4-hydroxy variant’s hydrazide derivatives show anti-HIV (EC₅₀ = 2.8 µM) and antibacterial effects .

Substituted Derivatives: Chloro and Methoxy Groups

Compound Name Substituents Molecular Weight Key Properties Applications References
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-Cl, 2-O, 3-COOEt 251.67 Higher lipophilicity (XLogP₃ = 2.1) Intermediate for functionalization
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 7,8-OCH₃, 2-O, 3-COOEt 277.27 Increased density (1.247 g/cm³) Not reported

Key Insights :

  • Chloro substituents enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., hydration to quinolylcyanoacetamides) .
  • Methoxy groups increase steric bulk and alter solubility, impacting pharmacokinetic profiles .

Physicochemical Properties

Property This compound Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Molecular Weight 233.22 233.22 277.27
Boiling Point Not reported Not reported 468.0 ± 45.0 °C (predicted)
Density 1.30 g/cm³ (estimated) 1.28 g/cm³ (estimated) 1.247 ± 0.06 g/cm³
pKa ~9.3 (hydroxyl group) ~6.8 (4-OH, more acidic) 9.37 ± 0.70
Solubility Low in water; soluble in DMSO, ethanol Similar to 1-hydroxy analog Lower solubility due to methoxy groups

This compound

  • Procedure : Reaction of precursor 10b with PtO₂ under H₂ in acetic acid/DMSO (82% yield) .
  • Key Step : Catalytic hydrogenation preserves the hydroxyl group at position 1.

Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Procedure : Condensation of isatoic anhydride with diethyl malonate in DMF (70–85% yield) .

Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Procedure : Chlorination of the 4-position using POCl₃ or similar reagents .

Anticancer Activity

  • Derivatives of the 1-hydroxy compound (7a–d , 8a–d ) inhibit MCF-7 breast cancer cells with IC₅₀ values comparable to doxorubicin .
  • Mechanism: Likely involves intercalation or topoisomerase inhibition due to planar quinoline structure.

Anti-HIV and Antibacterial Activity

  • 4-Hydroxy derivatives (12a–o ) exhibit anti-HIV-1 activity (EC₅₀ = 2.8–15 µM) and inhibit S. aureus (MIC = 4 µg/mL) .

Functionalization Potential

  • Chloro and cyano derivatives serve as intermediates for synthesizing fused heterocycles (e.g., pyrido[3,2,1-ij]quinolines) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate?

  • Methodological Answer : A widely used method involves reacting isatoic anhydride with diethyl malonate in dry DMF at 85°C for 5 hours. The reaction is monitored via TLC, followed by cooling and precipitation in ice-water. This yields the compound with ~40% efficiency. Key characterization includes IR (C=O and OH stretches) and LC-MS (m/z 234 [M+H]+) . Alternative routes employ N-substituted anilines and triethyl methanetricarboxylate, though industrial scaling introduces impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one), necessitating purification adjustments .
Reagents Conditions Yield Characterization
Isatoic anhydride, DMF85°C, 5 hours40%IR: 1750, 1730 cm⁻¹ (C=O); LC-MS
Diethyl malonateIce-water quenchingTLC monitoring, pale brown powder

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Post-synthesis characterization employs spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (OH) functional groups.
  • LC-MS : Confirms molecular weight (m/z 234 [M+H]+).
  • TLC : Monitors reaction progress.
  • X-ray crystallography (for derivatives): Resolves crystal packing and hydrogen-bonding networks (e.g., R₂²(8) dimers via N-H···O interactions) .

Advanced Research Questions

Q. How can impurities in large-scale synthesis be mitigated?

  • Methodological Answer : Industrial-scale synthesis introduces impurities (e.g., 2.4–5.6% 4-hydroxy-1,2-dihydroquinolin-2-one) due to side reactions. Mitigation strategies include:

  • Solvent Selection : Use high-boiling alcohols for amidation with cycloalkylamines to minimize side products .
  • Chromatography : Silica-gel column purification with petroleum ether/ethyl acetate eluants .
  • Recrystallization : Ethyl acetate recrystallization enhances purity .

Q. What crystallographic methods resolve the compound’s structural details?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines:

  • Crystal System : Monoclinic (space group P2₁/c) with unit cell parameters (a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.46°) .

  • Hydrogen Bonding : N-H···O interactions form R₂²(8) dimers, critical for stability .

  • Data Collection : Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with absorption correction (SADABS) .

    Parameter Value
    Space groupP2₁/c
    R-factor (F² > 2σ)0.046
    Hydrogen bond lengthN-H···O: ~2.8–3.0 Å

Q. How do environmental factors influence the compound’s stability and efficacy?

  • Methodological Answer : Stability studies assess:

  • pH Sensitivity : Protonation/deprotonation of hydroxyl and carbonyl groups alters solubility and reactivity.
  • Temperature : Thermal degradation above 150°C observed in analogues; storage at RT recommended .
  • Solvent Interactions : Polar solvents (e.g., ethanol) enhance hydrazide moiety stability during derivatization .

Q. What methodologies identify biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Vitro Assays : NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition assays using spectrophotometric monitoring of NADH depletion .
  • Molecular Docking : Computational models (e.g., AutoDock) predict binding affinities to target proteins .
  • SAR Studies : Modifying substituents (e.g., chloro, phenyl groups) alters bioactivity; e.g., 6-chloro-4-phenyl derivatives show enhanced interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

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